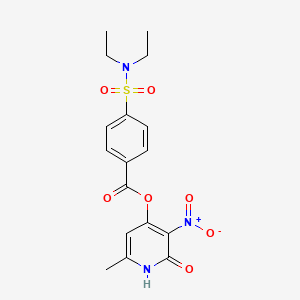![molecular formula C23H22N2O3 B3013458 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942013-92-5](/img/structure/B3013458.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as MN-64, is a novel synthetic compound that has been gaining attention in the scientific community for its potential applications in research. MN-64 is a member of the naphthalene-2-carboxamide family of compounds, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Naphthalene-carboxamide derivatives are synthesized for various applications, including medicinal chemistry and material science. For instance, studies on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal their crystal structures, indicating potential applications in designing compounds with specific physical and chemical properties (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, research on redox-active and electrochromic polymers based on triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides explores their applications in creating electroactive films, showcasing the versatility of naphthalene derivatives in material science (Hsiao & Han, 2017).
Biological Evaluation
Several studies have evaluated the biological activities of naphthalene-carboxamide derivatives, highlighting their potential as antimicrobial and anticancer agents. Research on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrates their antibacterial and antimycobacterial activities, indicating their potential as therapeutic agents (Goněc et al., 2015). Furthermore, studies on ring-substituted 3-hydroxynaphthalene-2-carboxanilides show their herbicidal activity and their ability to inhibit photosynthetic electron transport, suggesting their use in agricultural applications (Kos et al., 2013).
Mecanismo De Acción
Target of Action
The compound, also known as “N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-naphthamide”, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with FXa, producing a rapid onset of inhibition . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation . This can prevent the formation of harmful blood clots, making the compound potentially useful in the prevention and treatment of various thromboembolic diseases .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects can lead to a decrease in the formation of harmful blood clots, potentially preventing thromboembolic diseases .
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSAOTWHWKHANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

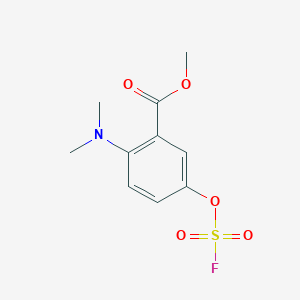
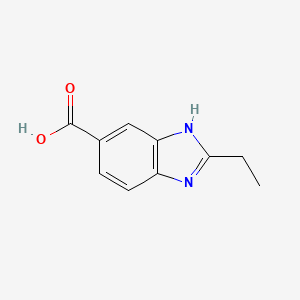
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
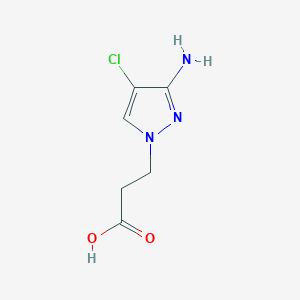
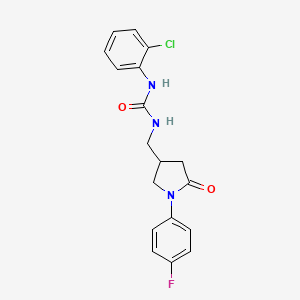
![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)
![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)
